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Wnt/|A-catenin-IN-1

Cat. No.: B12371348
M. Wt: 463.5 g/mol
InChI Key: DFCKZGPQEXPUQQ-UHFFFAOYSA-N
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Description

Overview of the Canonical Wnt/β-Catenin Pathway Components and Dynamics

The canonical Wnt pathway's primary function is to regulate the intracellular concentration of the protein β-catenin. The pathway can be conceptualized as existing in two states: an "OFF" state in the absence of a Wnt signal, where β-catenin is actively destroyed, and an "ON" state upon Wnt stimulation, where β-catenin is stabilized and initiates gene transcription.

The initiation of canonical Wnt signaling occurs at the cell surface. The process begins when a Wnt ligand, a family of 19 secreted cysteine-rich glycoproteins in mammals, binds to a receptor complex [1, 17]. This complex consists of a seven-pass transmembrane receptor from the Frizzled (FZD) family, of which there are 10 members in humans, and a single-pass transmembrane co-receptor, either Low-density Lipoprotein Receptor-related Protein 5 (LRP5) or LRP6. The simultaneous engagement of both FZD and LRP5/6 by a Wnt ligand is the critical first step that triggers the downstream signaling cascade [1, 17].

Upon the formation of the Wnt-FZD-LRP6 ternary complex, the signal is transduced across the plasma membrane to the cytoplasmic phosphoprotein Dishevelled (Dvl). Humans have three Dvl homologs (Dvl1, Dvl2, Dvl3). Dvl acts as a crucial scaffolding protein, containing multiple protein-interaction domains (DIX, PDZ, and DEP) that allow it to connect the membrane-proximal events with the cytoplasmic components of the pathway. Wnt-induced phosphorylation of the LRP6 co-receptor creates docking sites for Dvl, leading to its recruitment to the plasma membrane and subsequent activation [1, 8]. Activated Dvl is instrumental in the disassembly of the β-catenin destruction complex.

In the "OFF" state (absence of Wnt), the cytoplasmic levels of β-catenin are kept exceedingly low by a large, multi-protein assembly known as the "destruction complex." This complex is orchestrated by two scaffold proteins: Axin and Adenomatous Polyposis Coli (APC). These scaffolds bring together two key kinases: Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β) [1, 5, 8].

CK1α first phosphorylates β-catenin at serine 45 (S45), which "primes" it for subsequent phosphorylation by GSK3β at threonine 41 (T41), serine 37 (S37), and serine 33 (S33). This hyperphosphorylated β-catenin is then recognized by the F-box protein β-Transducin Repeat Containing E3 Ubiquitin Protein Ligase (β-TrCP), a component of the SCF E3 ubiquitin ligase complex. β-TrCP mediates the ubiquitination of β-catenin, marking it for rapid degradation by the 26S proteasome [1, 11]. This continuous destruction ensures that Wnt target gene expression is silenced.

ComponentProtein ClassPrimary Function in the "OFF" State
AxinScaffold ProteinCentral scaffolding component; brings kinases and substrates together.
APC (Adenomatous Polyposis Coli)Scaffold/Tumor SuppressorScaffolds the complex and facilitates the capture of β-catenin.
GSK3β (Glycogen Synthase Kinase 3β)Serine/Threonine KinasePhosphorylates β-catenin at S33/S37/T41, marking it for recognition by β-TrCP.
CK1α (Casein Kinase 1α)Serine/Threonine KinasePrimes β-catenin via phosphorylation at S45, enabling subsequent GSK3β action.
β-TrCPE3 Ubiquitin Ligase SubunitRecognizes phosphorylated β-catenin and mediates its ubiquitination.

When a Wnt ligand activates the FZD-LRP6 receptor complex, Dvl is recruited and activated. This leads to the sequestration of Axin at the plasma membrane and the inhibition of the destruction complex's activity [1, 8]. The precise mechanism of inhibition is complex but involves the phosphorylation of LRP6 by GSK3β and CK1γ, creating docking sites for Axin, thereby pulling it away from the cytoplasmic complex.

With the destruction complex disabled, β-catenin is no longer phosphorylated and ubiquitinated. It evades proteasomal degradation, allowing its concentration to rise steadily in the cytoplasm. Once a sufficient threshold is reached, β-catenin translocates into the nucleus through the nuclear pore complex [5, 11].

Inside the nucleus, β-catenin functions as a transcriptional co-activator. It interacts with the T-Cell Factor/Lymphoid Enhancer-binding Factor (TCF/LEF) family of DNA-binding proteins (TCF1, LEF1, TCF3, TCF4). In the "OFF" state, TCF/LEF factors are bound to Wnt-responsive elements (WREs) in the promoter regions of target genes, where they act as transcriptional repressors by recruiting co-repressors like Groucho/TLE [1, 14].

The arrival of nuclear β-catenin displaces these co-repressors. β-Catenin then binds to the TCF/LEF factors and recruits transcriptional co-activators, such as CREB-binding protein (CBP), its paralog p300, and components of the SWI/SNF chromatin-remodeling complex [16, 37]. This assembly forms an active transcription complex that initiates the expression of a wide array of Wnt target genes involved in proliferation (c-Myc, Cyclin D1), stemness (Lgr5), and feedback regulation (Axin2) [5, 11].

Wnt Target GeneFunction
c-MycTranscription factor promoting cell cycle entry, proliferation, and metabolism.
CCND1 (Cyclin D1)Cell cycle regulator; promotes G1/S phase transition.
AXIN2Component of the destruction complex; acts as a negative feedback regulator.
LGR5Stem cell marker in various tissues, including intestine and colon.
LEF1Transcription factor; acts as a positive feedback regulator.
MMP7 (Matrix Metallopeptidase 7)Enzyme involved in extracellular matrix degradation, facilitating invasion.

Non-Canonical Wnt Signaling Pathways (Wnt/Ca²⁺, Planar Cell Polarity) and Interplay with Canonical Pathway

Beyond the canonical β-catenin-dependent pathway, Wnt ligands can also activate at least two major non-canonical, β-catenin-independent pathways.

The Wnt/Ca²⁺ Pathway: This pathway is initiated by Wnt binding to FZD receptors, leading to the activation of G-proteins and Phospholipase C (PLC). PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels activate downstream effectors such as Calcium/Calmodulin-dependent Kinase II (CamKII), Protein Kinase C (PKC), and the phosphatase Calcineurin. This pathway is involved in regulating cell adhesion, migration, and fate decisions [6, 11].

The Planar Cell Polarity (PCP) Pathway: The PCP pathway controls the coordinated orientation of cells within the plane of a tissue. It involves FZD receptors and co-receptors like Vang-like (Vangl) and Celsr. The signal is transduced through Dvl to small Rho GTPases, including RhoA and Rac1, which in turn activate kinases like Rho-associated kinase (ROCK) and Jun N-terminal kinase (JNK) to regulate cytoskeletal organization and cell polarity [1, 17].

There is significant interplay and crosstalk between these pathways. Dvl is a shared component, and its distinct domains can differentially activate canonical versus non-canonical signaling. Furthermore, certain Wnt ligands can activate both canonical and non-canonical pathways, sometimes in a context-dependent manner. The Wnt/Ca²⁺ pathway has been shown to antagonize the canonical pathway in some systems, highlighting the complexity that must be considered when developing therapeutic agents that target specific nodes within the Wnt signaling network [6, 17].

Table of Compound Names Mentioned

NameType
Wnt/β-catenin-IN-1Small Molecule Inhibitor
WntGlycoprotein Ligand
Frizzled (FZD)Protein (Receptor)
LRP5 / LRP6Protein (Co-receptor)
Dishevelled (Dvl)Protein (Scaffold)
AxinProtein (Scaffold)
Adenomatous Polyposis Coli (APC)Protein (Scaffold)
Glycogen Synthase Kinase 3β (GSK3β)Protein (Kinase)
Casein Kinase 1α (CK1α)Protein (Kinase)
β-Transducin Repeat Containing E3 Ubiquitin Protein Ligase (β-TrCP)Protein (E3 Ligase Subunit)
β-CateninProtein (Signal Transducer/Co-activator)
T-Cell Factor/Lymphoid Enhancer-binding Factor (TCF/LEF)Protein (Transcription Factor)
c-MycProtein (Transcription Factor)
Cyclin D1Protein (Cell Cycle Regulator)
Lgr5Protein (Receptor)
Phospholipase C (PLC)Protein (Enzyme)
CamKIIProtein (Kinase)
Protein Kinase C (PKC)Protein (Kinase)
RhoAProtein (GTPase)
Rac1Protein (GTPase)
JNKProtein (Kinase)

Physiological Roles of Wnt/β-Catenin Signaling in Development and Homeostasis

The Wnt/β-catenin pathway is indispensable for the proper development and maintenance of tissues and organs throughout an organism's life.

The Wnt/β-catenin pathway is a key regulator of cell proliferation and differentiation. nih.govbiologists.com By promoting the expression of target genes like MYC and cyclin D1, it can drive the cell cycle, leading to cell proliferation. wikipedia.orgaacrjournals.org This function is critical during embryonic development and for the maintenance of stem cell populations in adult tissues. biologists.comsciopen.com For instance, in the developing inner ear of chicks and the lateral line of zebrafish, activation of Wnt/β-catenin signaling has been shown to increase cell proliferation within the prosensory domains, ultimately leading to a greater number of hair cells. nih.gov

Conversely, the pathway also plays a crucial role in directing cell differentiation. The fate of a mesenchymal progenitor cell to become an osteoblast (bone-forming cell) or a chondrocyte (cartilage-forming cell) is influenced by Wnt/β-catenin signaling. oup.com The pathway promotes osteoblast differentiation while inhibiting adipocyte (fat cell) and chondrocyte differentiation. jci.org In the context of the immune system, this pathway is required for normal T-cell development and can influence B-cell development. nih.gov

Cell Type/Tissue Effect of Wnt/β-Catenin Activation Key Research Findings
Embryonic Stem CellsPromotes proliferation and maintains pluripotency. wikipedia.orgsciopen.comActivation of Wnt/β-catenin signaling increases the expression of genes like cyclin D1 and c-myc, which are crucial for cell cycle progression. wikipedia.org
Mesenchymal Stem CellsPromotes osteoblastic differentiation and inhibits adipogenic and chondrogenic differentiation. oup.comjci.orgStudies in mice have shown that mutations affecting the Wnt co-receptor LRP5 lead to alterations in bone mass due to changes in osteoblast activity. oup.com
Intestinal Stem CellsMaintains the stem cell population and promotes self-renewal. mdpi.comIn intestinal organoid cultures, the addition of Wnt or inhibition of the β-catenin destruction complex prevents differentiation. mdpi.com
Hair Follicle Stem CellsRegulates hair follicle development and cycling.Activation of the Wnt/β-catenin pathway is a critical initiation signal for hair follicle development. frontiersin.org
T-CellsEssential for normal development and survival. nih.govDisruption of the interaction between β-catenin and TCF in mice leads to increased apoptosis of thymocytes and activated T-cells. nih.gov

During embryogenesis, the Wnt/β-catenin pathway is instrumental in orchestrating major developmental events such as the establishment of the body axis, gastrulation, and the formation of various organs. numberanalytics.comwikipedia.orgnumberanalytics.com Its precise regulation is critical for the proper patterning and morphogenesis of tissues. numberanalytics.com In early vertebrate development, Wnt signaling is involved in specifying the anterior-posterior axis. numberanalytics.com

The development of numerous organs is dependent on Wnt/β-catenin signaling. For example, it is required for the proper formation of the heart, lungs, and kidneys. numberanalytics.com In liver organogenesis, this pathway is involved in the proliferation, survival, and maturation of hepatoblasts. nih.gov During limb development, Wnt signaling is crucial for the initiation of the limb bud and subsequent outgrowth. researchgate.net In the developing nervous system, it influences neuronal specification, migration, and the formation of synapses. pnas.orgnih.gov

Organ/System Role of Wnt/β-Catenin Signaling Consequence of Dysregulation
Central Nervous SystemRegulates neural stem cell proliferation, neuronal differentiation, and axon guidance. pnas.orgnih.govMutations in the Wnt pathway are linked to developmental defects of the brain and spinal cord. journalmeddbu.com
HeartEssential for proper heart formation and the development of cardiac tissue. numberanalytics.comAberrant signaling can lead to congenital heart defects.
LiverControls hepatoblast proliferation, survival, and maturation during development. nih.govnih.govDisruption of the pathway can impair liver development. nih.gov
LimbDrives the initiation of limb bud formation and patterning. researchgate.netInhibition of the pathway can lead to severe limb malformations.
SkeletonRegulates osteoblast commitment and differentiation, crucial for bone formation. oup.comLoss-of-function mutations in LRP5 result in severe osteoporosis. oup.com

In adult organisms, the Wnt/β-catenin pathway is vital for maintaining tissue homeostasis and for promoting regeneration following injury. numberanalytics.comnih.govnih.gov It achieves this primarily by regulating adult stem cell populations in various tissues, including the intestine, skin, and hematopoietic system. sciopen.commdpi.com The pathway is essential for the self-renewal of these stem cells, allowing for the continuous replacement of differentiated cells lost to normal turnover or damage. mdpi.com

The role of Wnt/β-catenin signaling is particularly evident in tissue regeneration. mdpi.comnih.gov Following tissue damage, this pathway is often reactivated to stimulate the proliferation and differentiation of stem and progenitor cells to repair the injured site. For instance, in the gut, Wnt signaling drives the renewal of Lgr5+ stem cells to replace damaged intestinal cells. mdpi.com Similarly, in the context of skin wound healing, the pathway is involved in promoting angiogenesis and epithelial remodeling. frontiersin.org

Dysregulation of Wnt/β-Catenin Signaling in Disease Pathogenesis

Given its potent effects on cell proliferation and fate, it is not surprising that aberrant Wnt/β-catenin signaling is implicated in a wide range of human diseases. biologists.comjournalmeddbu.com Hyperactivation of the pathway can lead to uncontrolled cell growth and cancer, while insufficient signaling can contribute to degenerative diseases. nih.govbiologists.com

The link between Wnt/β-catenin signaling and cancer is well-established, with the first Wnt gene, Wnt1, being identified as a proto-oncogene. biologists.comwikipedia.org Dysregulation of this pathway, often through mutations in core components like APC or β-catenin itself, leads to the constitutive activation of the pathway and is a hallmark of many cancers. journalmeddbu.comnih.gov This results in unchecked cell proliferation, survival, and often, a block in differentiation. sciopen.com

Aberrant Wnt signaling is a primary driver in colorectal cancer, where mutations in APC are an early and critical event. nih.gov It is also heavily implicated in the initiation and progression of other malignancies, including hepatocellular carcinoma, pancreatic cancer, and certain types of breast cancer. nih.govdovepress.com The pathway not only promotes tumor growth but can also contribute to metastasis and the maintenance of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. nih.govresearchgate.net

Cancer Type Mechanism of Wnt/β-Catenin Dysregulation Therapeutic Implications
Colorectal CancerPrimarily mutations in the APC gene, leading to β-catenin stabilization. nih.govTargeting downstream components of the pathway is a key therapeutic strategy. aacrjournals.org
Hepatocellular CarcinomaMutations in β-catenin or AXIN1 are common. nih.govnih.govInhibitors of the Wnt pathway are being investigated for liver cancer treatment. ecu.edu.au
Pancreatic CancerAberrant Wnt signaling contributes to tumor growth. aacrjournals.orgnih.govWnt pathway inhibitors may help to overcome resistance to other therapies. aacrjournals.org
Breast CancerEctopic expression of Wnt ligands or loss of inhibitors can drive tumor growth. wikipedia.orgdovepress.comTargeting Wnt signaling may be effective in certain subtypes of breast cancer. dovepress.com
Gastric CancerUpregulation of the Wnt receptor Fzd7. frontiersin.orgInhibition of Fzd7 or restoration of its negative regulators could be a therapeutic approach. frontiersin.org

Beyond cancer, the dysregulation of Wnt/β-catenin signaling is a contributing factor to a variety of other diseases.

Osteoporosis: In bone, the Wnt/β-catenin pathway is a major regulator of bone mass. researchgate.net It promotes bone formation by stimulating the proliferation and differentiation of osteoblasts. jci.org Impaired or repressed Wnt signaling in bone tissue is associated with osteoporosis, a condition characterized by reduced bone mass and an increased risk of fractures. researchgate.net Consequently, activating this pathway in bone is being explored as a therapeutic strategy for osteoporosis. researchgate.netnih.gov

Spinal Cord Injury: Following a spinal cord injury (SCI), the Wnt/β-catenin signaling pathway is activated. nih.govresearchgate.net This activation appears to be part of the endogenous repair mechanism, as the pathway is involved in promoting axonal regeneration, inhibiting neuronal apoptosis, and facilitating functional recovery. nih.govnih.govaustinpublishinggroup.com Modulating this pathway, for instance with drugs like CHIR99021 that activate Wnt signaling, is being investigated as a potential therapeutic approach to enhance repair after SCI. nih.gov

Metabolic Liver Disease: The Wnt/β-catenin pathway plays a crucial role in regulating liver metabolism, and its dysregulation is implicated in metabolic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis. ecu.edu.aufrontiersin.organnualreviews.org The pathway is involved in hepatic zonation, which is the spatial separation of metabolic functions within the liver lobule. nih.gov Aberrant Wnt signaling can disrupt this zonation and contribute to the development of steatosis (fatty liver) by promoting lipogenesis. frontiersin.orgjrenhep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO7 B12371348 Wnt/|A-catenin-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H25NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-12,14,20H,13H2,1-4H3,(H,27,29)

InChI Key

DFCKZGPQEXPUQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC

Origin of Product

United States

Discovery and Preclinical Characterization of Wnt/β Catenin in 1

Strategies for Identifying Wnt/β-Catenin Pathway Inhibitors

The identification of novel inhibitors of the Wnt/β-catenin pathway is a key focus in drug discovery. benthamdirect.com Two primary strategies are employed: high-throughput screening of large chemical libraries and rational design based on the molecular interactions of pathway components.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate the Wnt/β-catenin pathway. nih.gov These screens typically utilize cell-based assays with reporter genes, where the expression of a reporter, such as luciferase, is driven by T-cell factor/lymphoid enhancer-factor (TCF/LEF), transcription factors activated by β-catenin. frontiersin.org A reduction in the reporter signal indicates potential inhibitory activity.

One such HTS campaign led to the discovery of a potent Wnt inhibitor, designated WIC1. nih.gov This compound was identified from a screen for small molecules that could reverse the hyperproliferation of airway basal stem cells driven by aberrant Wnt/β-catenin signaling. nih.gov WIC1 was shown to suppress TCF/LEF activity and reduce the proliferation of these cells. nih.gov

HTS can also be designed to identify inhibitors that target specific components of the pathway. For instance, screens have been developed to find molecules that disrupt the interaction between β-catenin and its coactivators or that stabilize the β-catenin destruction complex. youtube.com

Table 1: Examples of High-Throughput Screening Assays for Wnt/β-Catenin Inhibitors

Assay TypePrincipleExample
TCF/LEF Reporter AssayMeasures the transcriptional activity of the β-catenin/TCF/LEF complex.DLD-1 cells with a stably transfected luciferase TCF reporter plasmid. frontiersin.org
Cell Proliferation AssayAssesses the ability of compounds to inhibit the growth of cancer cells with activated Wnt signaling.Airway basal stem cell hyperproliferation model. nih.gov
β-galactosidase Fragment Complementation AssayMeasures the nuclear entry of β-catenin.Used to screen for activators of β-catenin signaling. nih.gov

This table is interactive. You can sort and filter the data.

Rational drug design leverages the known three-dimensional structures of Wnt pathway proteins to design molecules that can specifically bind to and inhibit their function. researchgate.net This approach requires a deep understanding of the protein-protein interactions that are critical for signal transduction.

A key target for rational design is the interaction between β-catenin and its binding partners in the nucleus, which is essential for its function as a transcriptional coactivator. biologists.com The armadillo repeat domain of β-catenin has a long, positively charged groove that serves as a binding site for several of its partners. biologists.com Small molecules can be designed to fit into this groove and block these interactions.

Another strategy is to target enzymes that are crucial for Wnt signaling. For example, tankyrase 1 and 2 are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex. nih.gov Structure-based virtual screening has been used to identify inhibitors of tankyrases, such as the compound LZZ-02, which was found to stabilize Axin2 and promote β-catenin degradation. nih.gov

Structure-Activity Relationship (SAR) Studies of Wnt/β-Catenin Inhibitors

Once initial "hit" compounds are identified, structure-activity relationship (SAR) studies are conducted to understand how their chemical structure relates to their biological activity. elsevierpure.com This involves synthesizing and testing a series of analogs of the hit compound to identify the key chemical features, or pharmacophores, that are essential for its inhibitory activity and to optimize its potency and selectivity. elsevierpure.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Through SAR studies, researchers can identify the key functional groups and their spatial arrangement required for a molecule to inhibit the Wnt/β-catenin pathway.

For example, SAR studies of the FDA-approved drug Niclosamide, which was found to inhibit Wnt/β-catenin signaling, revealed that the 4'-nitro substituent could be replaced with other groups like trifluoromethyl or chlorine without losing activity. nih.gov These studies also showed that the substitution pattern on the anilide ring was crucial for the potency of inhibition. nih.gov

Based on the identified pharmacophores, medicinal chemists can devise strategies to modify the lead compounds to improve their potency (the concentration required to produce an effect) and selectivity (the ability to inhibit the target without affecting other cellular processes).

One common strategy is to introduce chemical modifications that enhance the binding affinity of the inhibitor to its target protein. This can be guided by computational modeling and the crystal structure of the target protein in complex with the inhibitor.

Another important aspect is to improve the drug-like properties of the inhibitor, such as its solubility and metabolic stability. For instance, in the case of Niclosamide, which has low systemic exposure when administered orally, an acyl derivative, DK-520, was developed. nih.gov This modification significantly increased the plasma concentration and duration of exposure to Niclosamide. nih.gov

Table 2: Examples of Modification Strategies for Wnt Inhibitors

Compound ClassModification StrategyOutcome
Niclosamide AnalogsAcylation of the salicylamideIncreased plasma concentration and duration of exposure. nih.gov
IWR-1/2 AnalogsModification of substituents on the quinoline (B57606) and benzene (B151609) ringsIdentification of key groups for stabilizing the Axin destruction complex. elsevierpure.com
Tankyrase InhibitorsStructure-based virtual screening and chemical synthesisDiscovery of potent and selective inhibitors like LZZ-02. nih.gov

This table is interactive. You can sort and filter the data.

Molecular Mechanisms of Wnt/β Catenin in 1 Action

Specific Target Identification within the Wnt/β-Catenin Cascade

Wnt/β-catenin-IN-1 has been identified as a potent inhibitor of the canonical Wnt signaling pathway. Its mechanism of action is centered on the disruption of key downstream events, specifically targeting the interaction between β-catenin and its transcriptional co-activators.

Current research indicates that Wnt/β-catenin-IN-1 does not function by inhibiting the initial step of the Wnt signaling cascade, which involves the binding of Wnt ligands to the Frizzled (FZD) family of receptors and their co-receptors, Low-Density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6). The inhibitory action of this compound occurs at a later point within the intracellular signaling cascade.

The activity of the β-catenin destruction complex, a key negative regulator of the Wnt pathway, does not appear to be the direct target of Wnt/β-catenin-IN-1. This complex, which consists of scaffold proteins such as Axin and Adenomatous Polyposis Coli (APC), along with kinases like Glycogen Synthase Kinase 3β (GSK3β), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Wnt/β-catenin-IN-1 acts downstream of this regulatory checkpoint.

In the canonical Wnt pathway, the inactivation of the destruction complex leads to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus. Wnt/β-catenin-IN-1 does not directly prevent the stabilization or the nuclear import of β-catenin. Instead, its inhibitory effect is exerted once β-catenin has already entered the nucleus.

The primary mechanism of action of Wnt/β-catenin-IN-1 is the direct inhibition of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. In the nucleus, β-catenin acts as a co-activator by binding to TCF/LEF, leading to the transcription of Wnt target genes. Wnt/β-catenin-IN-1 physically obstructs this protein-protein interaction, thereby preventing the formation of the active transcriptional complex. This targeted disruption effectively silences the downstream signaling output of the Wnt pathway.

Interactive Table: Mechanistic Profile of Wnt/β-catenin-IN-1

Mechanistic StepTargetEffect of Wnt/β-catenin-IN-1
Ligand-Receptor BindingFrizzled/LRP5/6No direct inhibition
Destruction ComplexGSK3β, Axin, APCNo direct modulation
β-Catenin LocalizationCytoplasmic/NuclearDoes not prevent nuclear translocation
Transcriptional Activationβ-catenin/TCF/LEF InteractionDirect Inhibition

Downstream Molecular Effects on Wnt Target Gene Expression

By preventing the formation of the β-catenin/TCF/LEF transcriptional complex, Wnt/β-catenin-IN-1 leads to a significant reduction in the expression of a wide array of Wnt target genes.

Many of the genes regulated by the Wnt/β-catenin pathway are critically involved in cell proliferation, survival, and differentiation. The aberrant activation of these genes is a hallmark of many cancers. Wnt/β-catenin-IN-1 has been shown to effectively suppress the expression of key pro-oncogenic target genes, including c-Myc and Cyclin D1. The downregulation of these genes underlies the compound's ability to inhibit the growth of cancer cells that are dependent on Wnt signaling.

Interactive Table: Effect of Wnt/β-catenin-IN-1 on Key Wnt Target Genes

Target GeneFunctionEffect of Wnt/β-catenin-IN-1
c-MycTranscription factor, promotes cell growth and proliferationDownregulation of expression
Cyclin D1Cell cycle regulator, promotes G1/S phase transitionDownregulation of expression

Influence on Other Wnt-Responsive Genes (e.g., Axin2, MMPs)

Inhibitors of the Wnt/β-catenin pathway exert significant control over the expression of various Wnt-responsive genes, which are crucial for cellular processes like proliferation, differentiation, and tissue remodeling. Key among these are Axin2, a classic negative feedback regulator of the pathway, and Matrix Metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation.

Axin2: As a direct transcriptional target of the β-catenin/TCF complex, Axin2 expression is a reliable indicator of canonical Wnt pathway activity. nih.govmdpi.com Inhibition of this pathway consistently leads to the downregulation of Axin2 expression. For instance, the small molecule tankyrase inhibitor XAV939, which stabilizes Axin1 and Axin2 proteins, effectively inhibits Wnt-induced expression of Axin2. plos.org Similarly, natural compounds like quercetin (B1663063) have been found to suppress Axin2, leading to the destabilization of the Wnt-Frizzled-LRP6 complex. mdpi.com This reduction in a key negative regulator highlights the complex feedback mechanisms that are disrupted by Wnt/β-catenin inhibitors. While Axin1 is ubiquitously expressed, Axin2 expression is more confined to cells with active Wnt signaling. molbiolcell.org Studies involving the knockdown of both Axin1 and Axin2 reveal that they interact functionally within the same degradation complex for β-catenin. cancerbiomed.org

Matrix Metalloproteinases (MMPs): The regulation of MMPs by Wnt/β-catenin pathway inhibition is highly context-dependent, varying with cell type and the specific MMP . The Wnt/β-catenin pathway is known to upregulate proteolytic enzymes like MMPs, which facilitates the degradation of the extracellular matrix. mdpi.com

In some cellular environments, Wnt signaling is a potent inducer of MMP expression. For example, Wnt signaling can directly target the promoters of MMP2 and MMP9 in T cells. nih.gov In vascular smooth muscle cells, activation of Wnt signaling stimulates calcification and is accompanied by enhanced expression of MMP-2 and MMP-9. d-nb.info Consequently, Wnt antagonism reduces the expression of these MMPs. d-nb.info Similarly, blocking the Wnt/β-catenin pathway in endometriosis tissue leads to a decrease in MMP-7 and VEGF expression. imrpress.com

Conversely, in other contexts, Wnt/β-catenin signaling can act as an inhibitor of MMP expression. In human articular chondrocytes, activation of the canonical Wnt pathway with Wnt3A or the GSK-3β inhibitor BIO significantly decreased the mRNA expression of MMP1, MMP3, and MMP13. utwente.nl This anti-catabolic role is mediated by an inhibitory protein-protein interaction between β-catenin and the NF-κB complex. utwente.nl Blocking endogenous Wnt signaling with the antagonist DKK-1 in this system was found to slightly increase the basal transcription of MMP1 and MMP13. utwente.nl

The table below summarizes the observed effects of Wnt/β-catenin pathway inhibition on these responsive genes based on various research findings.

Inhibitor/MethodTarget GeneCell/Tissue ContextObserved Effect on Gene ExpressionSource
XAV939Axin2Breast Cancer CellsInhibited Wnt-induced expression plos.org
QuercetinAxin2Melanoma CellsSuppressed expression mdpi.com
Diclofenac, CelecoxibAXIN2Colon Cancer CellsReduced expression dovepress.com
Wnt Antagonism (general)MMP-2, MMP-9Vascular Smooth Muscle CellsReduced expression d-nb.info
β-catenin siRNAMMP-7Endometriosis TissueDecreased expression imrpress.com
DKK-1MMP-9Embryonic Neural Stem CellsPrevented hypoxia-induced increase nih.gov
DKK-1MMP1, MMP13Human Articular ChondrocytesSlightly increased basal expression utwente.nl

Interplay with Other Cellular Signaling Pathways

The Wnt/β-catenin pathway does not operate in isolation; it engages in extensive and complex crosstalk with other major cellular signaling networks. Consequently, inhibitors of Wnt/β-catenin signaling can have far-reaching effects that extend beyond the pathway itself, influencing cell survival, proliferation, and metabolic state through these interactions.

Crosstalk with PI3K/AKT/mTOR Pathway

A significant reciprocal relationship exists between the Wnt/β-catenin and the PI3K/AKT/mTOR signaling pathways. oncotarget.comresearchgate.net These two pathways are frequently co-activated in malignancies, where they can synergistically promote tumor progression. researchgate.net The interaction occurs at multiple levels, with GSK-3β acting as a key node of crosstalk. oncotarget.com In the canonical Wnt pathway, GSK-3β is inhibited, leading to β-catenin stabilization. In the PI3K/AKT/mTOR pathway, AKT can phosphorylate and inactivate GSK-3β, thus linking the two cascades. mdpi.com

Research has revealed that inhibiting one pathway can lead to the compensatory activation of the other. For instance, the use of pan-PI3K inhibitors like GDC-0941 has been shown to activate the Wnt/β-catenin pathway in triple-negative breast cancer cells, contributing to therapeutic resistance. oncotarget.com This activation occurs through the stimulation of WNT secretion. oncotarget.com This finding suggests that a combined therapeutic approach, simultaneously targeting both the PI3K/AKT/mTOR and Wnt/β-catenin pathways, may be a more effective strategy to overcome resistance in certain cancers. portlandpress.commdpi.com

Interactions with Autophagy

The interplay between Wnt/β-catenin signaling and autophagy is intricate, with evidence pointing towards a generally antagonistic relationship. nih.govoncotarget.com The Wnt/β-catenin pathway often acts as a negative regulator of autophagy. oncotarget.comembopress.org Activation of Wnt signaling can suppress the formation of autophagosomes and directly repress the transcription of p62/SQSTM1. embopress.org Conversely, the induction of autophagy can lead to the degradation of key Wnt pathway components, including β-catenin and Dishevelled (Dvl), thereby downregulating the pathway. nih.govoncotarget.complos.org

Given this inverse relationship, chemical inhibition of the Wnt/β-catenin pathway is often associated with the induction of autophagy. For example, the synthetic Wnt/β-catenin inhibitor FH535 induces the accumulation of autophagy markers like LC3-II and p62 in hepatocellular carcinoma cells. plos.org This effect was linked to the inhibition of the Wnt pathway, as β-catenin knockdown produced similar results. plos.org Other inhibitors, such as IWP-2, have also been shown to induce autophagy. nih.gov However, the interaction can be context-specific. In one study involving podocytes, blocking the Wnt/β-catenin pathway with DKK1 was reported to inhibit autophagy, suggesting that the outcome of this crosstalk can vary depending on the cellular model and conditions. nih.govspandidos-publications.com

Interacting PathwayKey Crosstalk MechanismsEffect of Wnt/β-catenin InhibitionSource
PI3K/AKT/mTOR- AKT can inactivate GSK-3β, a negative regulator of β-catenin.
  • Inhibition of PI3K can lead to compensatory activation of Wnt signaling.
  • May be counteracted by feedback activation of the PI3K pathway; combination therapy may be required. oncotarget.comresearchgate.netmdpi.com
    Autophagy- Wnt/β-catenin signaling negatively regulates autophagy.
  • Autophagy can degrade Wnt components like β-catenin and Dvl.
  • Generally induces autophagy (e.g., with inhibitors FH535, IWP-2). nih.govembopress.orgplos.org
    NF-κB- β-catenin can interact with NF-κB components, often inhibiting proinflammatory gene expression.
  • Wnt signaling can elevate β-TrCP, enhancing IκB-α degradation and NF-κB activation.
  • Modulates NF-κB activity, potentially reversing the Wnt-mediated suppression of certain target genes. nih.govfrontiersin.orgbiologists.com
    Notch- Bidirectional regulation; can be synergistic or antagonistic.
  • Notch can tether β-catenin, modulating its stability.
  • Wnt signaling can regulate the expression of Notch pathway components.
  • Alters the balance of the Wnt/Notch signaling axis, with outcomes dependent on cellular context. frontiersin.orgmdpi.comfrontiersin.org
    Hippo- Hippo effectors YAP/TAZ can sequester β-catenin in the cytoplasm.
  • Phosphorylated TAZ can bind to Dishevelled, inhibiting Wnt signaling.
  • Acts within the context of Hippo-mediated regulation, potentially synergizing with Hippo-induced Wnt suppression. embopress.orgoup.comspandidos-publications.com

    Modulation of NF-κB, Notch, and Hippo Pathways

    NF-κB: The crosstalk between the Wnt/β-catenin and NF-κB pathways is bidirectional and plays a critical role in inflammation and immunity. nih.govfrontiersin.org In many contexts, Wnt/β-catenin signaling exerts an anti-inflammatory effect by inhibiting the NF-κB pathway. frontiersin.orgbiologists.com Mechanistically, Wnt signaling can reduce the CBP-mediated acetylation of the RelA subunit of NF-κB, which selectively suppresses the expression of a subset of proinflammatory NF-κB target genes without affecting RelA's nuclear translocation. biologists.com In other scenarios, Wnt signaling can elevate the E3 ubiquitin ligase β-TrCP, which targets both β-catenin and the NF-κB inhibitor IκB-α for degradation, thereby potentially enhancing NF-κB activity. frontiersin.org Inhibition of the Wnt/β-catenin pathway would therefore be expected to modulate these interactions, influencing inflammatory responses.

    Notch: The interplay between Wnt and Notch signaling is fundamental to cell fate decisions during development and in stem cell niches. mdpi.comfrontiersin.org The relationship can be either synergistic or antagonistic depending on the cellular context. frontiersin.orgmdpi.com For example, Notch signaling can suppress Wnt target gene expression even in the presence of mutations that stabilize β-catenin. frontiersin.org Mechanistically, Notch can tether β-catenin, thereby modulating its stability and preventing its nuclear accumulation. frontiersin.orgmdpi.com Conversely, Wnt signaling can regulate the expression of Notch pathway components like Jagged1, and β-catenin can directly interact with the Notch intracellular domain (NICD) to affect its stability. frontiersin.orgfrontiersin.org The use of a Wnt/β-catenin inhibitor would alter the intricate balance of this signaling axis, with consequences for cell proliferation and differentiation. mdpi.comunits.it

    Hippo: The Hippo pathway, a key regulator of organ size, intersects with Wnt/β-catenin signaling at multiple points, primarily through its downstream effectors YAP and TAZ. oup.com The Hippo pathway can act as a negative regulator of Wnt signaling. For instance, active Hippo signaling leads to the phosphorylation and cytoplasmic retention of YAP/TAZ. Cytoplasmic TAZ can bind to the Wnt component Dishevelled (Dvl), impairing the Wnt response. embopress.orgoup.com Furthermore, both YAP and TAZ can bind directly to β-catenin, sequestering it in the cytoplasm and preventing it from activating target genes in the nucleus. embopress.orgoup.com Therefore, inhibition of the Wnt/β-catenin pathway occurs in a cellular milieu where Hippo signaling may already be exerting a repressive effect, and the combination of these signals could lead to a more profound suppression of Wnt-driven processes. spandidos-publications.compnas.org

    Compound and Protein Reference Table

    Name/AbbreviationFull Name
    3-MA3-Methyladenine
    AKTProtein Kinase B
    APCAdenomatous Polyposis Coli
    Axin2Axis Inhibition Protein 2
    BIO(2'Z,3'E)-6-Bromoindirubin-3'-oxime
    CBPCREB-binding protein
    DKK-1Dickkopf-related protein 1
    DvlDishevelled
    FH5352,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
    GSK-3βGlycogen Synthase Kinase 3 Beta
    IWP-2Inhibitor of Wnt Production-2
    LC3Microtubule-associated protein 1A/1B-light chain 3
    MMPMatrix Metalloproteinase
    mTORMammalian Target of Rapamycin
    NF-κBNuclear Factor kappa-light-chain-enhancer of activated B cells
    NICDNotch Intracellular Domain
    PI3KPhosphoinositide 3-kinase
    p62/SQSTM1Sequestosome-1
    RelAp65, a subunit of the NF-κB complex
    TAZTranscriptional coactivator with PDZ-binding motif
    TCF/LEFT-cell factor/lymphoid enhancer-binding factor
    VEGFVascular Endothelial Growth Factor
    XAV9393,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
    YAPYes-associated protein

    Preclinical Evaluation of Wnt/β Catenin in 1 Efficacy

    In Vitro Cellular Studies

    Laboratory-based studies using cell cultures have been instrumental in elucidating the mechanisms of action of Wnt/β-catenin-IN-1. These studies have explored its effects on cell growth, survival, movement, and the characteristics of cancer stem cells.

    The impact of targeting the Wnt/β-catenin pathway on cancer cell proliferation and viability has been a primary focus of research. Small-molecule inhibitors of this pathway have been shown to suppress the viability of various cancer cell lines. aacrjournals.org For instance, the inhibition of β-catenin has been demonstrated to reduce cell viability in medulloblastoma and soft tissue sarcoma cells. aacrjournals.orgspandidos-publications.com

    Studies using specific inhibitors have shown a dose-dependent decrease in the proliferation of cancer cells. oncotarget.com For example, curcumin (B1669340), a natural compound that inhibits the Wnt/β-catenin pathway, has been shown to inhibit the proliferation of medulloblastoma cells in a dose- and time-dependent manner. spandidos-publications.com Similarly, leflunomide (B1674699), another inhibitor, significantly reduced the proliferation of renal carcinoma cells. oncotarget.com These findings highlight the potential of targeting the Wnt/β-catenin pathway to control cancer cell growth.

    Table 1: Effect of Wnt/β-catenin Pathway Inhibition on Cell Proliferation and Viability

    aacrjournals.orgspandidos-publications.comoncotarget.complos.org

    Dysregulation of the Wnt/β-catenin pathway is closely linked to the processes of apoptosis (programmed cell death) and cell cycle progression. mdpi.comresearchgate.net Both the inhibition and, interestingly, the overactivation of this pathway can lead to anticancer effects, including the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

    Inhibition of β-catenin signaling has been shown to induce apoptosis in various cancer cell types. For example, the disruption of the β-catenin/TCF complex, a key component of the Wnt pathway, leads to apoptosis in soft tissue sarcoma cells. aacrjournals.org Similarly, treatment with the natural compound oridonin (B1677485) induced apoptosis in colon cancer cells by downregulating β-catenin. amegroups.org Furthermore, the flavonoid vicenin-2 was found to induce apoptosis in HT-29 human colon cancer cells by inhibiting Wnt/β-catenin signaling. dovepress.com

    In addition to inducing apoptosis, targeting the Wnt/β-catenin pathway can also lead to cell cycle arrest. Curcumin treatment of medulloblastoma cells resulted in arrest at the G2/M phase of the cell cycle. spandidos-publications.com Similarly, inhibition of β-catenin interaction with its transcription factor TCF in colon cancer cells caused a G1 phase arrest. nih.gov In some cases, both apoptosis and cell cycle arrest are observed. For instance, leflunomide induced S-phase arrest at lower concentrations and apoptosis at higher concentrations in renal carcinoma cells. oncotarget.com

    Table 2: Effects of Wnt/β-catenin Pathway Modulation on Apoptosis and Cell Cycle

    aacrjournals.orgamegroups.orgdovepress.comspandidos-publications.comnih.govoncotarget.com

    The Wnt/β-catenin signaling pathway plays a crucial role in tumor cell migration and invasion, which are key steps in metastasis. researchgate.netspandidos-publications.com Activation of this pathway has been linked to increased migration and invasion in several cancers, including renal cell carcinoma and breast cancer. researchgate.netnih.gov

    Studies have demonstrated that inhibiting the Wnt/β-catenin pathway can suppress these processes. For example, knockdown of β-catenin in renal cell carcinoma cells significantly reduced both cell migration and invasion. nih.gov Similarly, the natural flavonoid apigenin (B1666066) was shown to suppress colorectal cancer cell migration and invasion by inhibiting the Wnt/β-catenin signaling pathway. spandidos-publications.com Prodigiosin (B1679158), another natural compound, also inhibited the migration and invasion of breast cancer cells in a dose-dependent manner. pnas.org In ovarian cancer cells, zerumbone (B192701) was found to inhibit cell migration and invasion, an effect mediated through the inactivation of the Wnt/β-catenin signaling pathway. ajol.info

    Table 3: Impact of Wnt/β-catenin Pathway Inhibition on Cell Migration and Invasion

    nih.govspandidos-publications.compnas.orgajol.info

    The Wnt/β-catenin signaling pathway is fundamental in regulating the properties of cancer stem cells (CSCs), which are believed to drive tumor initiation and recurrence. researchgate.netmdpi.com Aberrant activation of this pathway is associated with the maintenance and self-renewal of CSCs in various cancers, including colorectal and breast cancer. researchgate.netmdpi.com

    Several studies have highlighted the role of Wnt/β-catenin signaling in promoting a CSC-like phenotype. researchgate.net For example, this pathway is involved in the self-renewal and migration of breast CSCs. researchgate.net In liver cancer, both the Notch and Wnt/β-catenin signaling pathways are important for increasing the stem-like characteristics of liver CSCs. oncotarget.com The interaction between the Wnt/β-catenin and FoxM1 signaling pathways is also implicated in regulating the stemness of glioma stem cells. aacrjournals.org

    Inhibition of the Wnt/β-catenin pathway has been shown to suppress CSC properties. For instance, blockade of this pathway can suppress breast cancer metastasis by inhibiting the CSC-like phenotype. researchgate.net These findings suggest that targeting the Wnt/β-catenin pathway could be a promising strategy to eliminate CSCs and prevent cancer recurrence. nih.gov

    Reporter gene assays, particularly the SuperTopFlash assay, are widely used to measure the activity of the Wnt/β-catenin signaling pathway. nih.govpubcompare.ai This assay utilizes a plasmid containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase reporter gene. nih.govpubcompare.ai When the Wnt pathway is active, β-catenin translocates to the nucleus and binds to TCF/LEF transcription factors, leading to the expression of the luciferase gene, which can be quantified. nih.gov

    Numerous studies have employed the SuperTopFlash reporter assay to investigate the effects of various compounds on Wnt/β-catenin signaling. For instance, this assay was used to show that prodigiosin and its analog obatoclax inhibit Wnt signaling. pnas.org It has also been used to demonstrate that apigenin inhibits β-catenin/TCF/LEF signaling activation. spandidos-publications.com Furthermore, the SuperTopFlash assay has been instrumental in identifying novel regulators and modulators of the Wnt pathway in different cellular contexts, such as in endothelial cells and in response to various stimuli. escholarship.orgvascularcell.com

    Various molecular biology techniques are employed to analyze the changes in gene and protein expression following modulation of the Wnt/β-catenin pathway. These methods provide detailed insights into the molecular mechanisms underlying the observed cellular effects.

    Western Blotting is used to detect and quantify specific proteins. Studies have used this technique to show that inhibition of the Wnt/β-catenin pathway leads to a decrease in the protein levels of β-catenin itself, as well as its downstream targets like cyclin D1 and c-Myc. spandidos-publications.comamegroups.orgijbs.com For example, curcumin treatment of medulloblastoma cells resulted in reduced expression of β-catenin and cyclin D1. spandidos-publications.com Similarly, prodigiosin treatment in breast cancer cells decreased the levels of phosphorylated LRP6, DVL2, and both active and total β-catenin. pnas.org

    Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes. This technique has been used to demonstrate that inhibition of the Wnt/β-catenin pathway downregulates the transcription of its target genes. For instance, silencing of Wnt pathway components led to a reduction in TTF-1 mRNA levels in thyroid carcinoma cells. plos.org

    Immunofluorescence is a technique used to visualize the subcellular localization of proteins. It has been employed to show that inhibition of the Wnt/β-catenin pathway can prevent the nuclear translocation of β-catenin. ijbs.comresearchgate.net For example, curcumin treatment was shown to cause a loss of nuclear β-catenin in medulloblastoma cells. spandidos-publications.com Similarly, immunofluorescence analysis revealed that overexpression of miR-106b-5p increased the nuclear accumulation of β-catenin in clear cell renal cell carcinoma cells. researchgate.net

    Table 4: Compound Names Mentioned

    In Vivo Model Systems

    Efficacy in Xenograft Models

    Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Studies utilizing xenograft models have demonstrated the potential of targeting the Wnt/β-catenin pathway. For instance, in a mouse xenograft model of myelodysplastic syndromes using SKM-1 cells, treatment aimed at suppressing the Wnt/β-catenin signaling pathway has been evaluated for its efficacy. researchgate.net Similarly, the efficacy of combining a CDK1 inhibitor, RO3306, with sorafenib (B1663141) was explored in patient-derived xenograft (PDX) tumor models of hepatocellular carcinoma (HCC), a cancer type where the Wnt/β-catenin pathway is often activated. thno.org This combination therapy was assessed for its ability to target cancer stem cells. thno.org

    Antibodies targeting components of the Wnt pathway have also shown promise in xenograft models. Monoclonal antibodies that neutralize Wnt3a have been shown to suppress prostate tumor growth in a mouse model. nih.gov Furthermore, antibodies targeting Frizzled receptors have demonstrated effectiveness in various preclinical models, including those for breast, colon, and liver cancer. nih.gov One such monoclonal antibody, OMP-185, which targets Frizzled receptors, inhibited tumor growth and reduced the frequency of tumor-initiating cells in mouse xenograft models. nih.gov

    Small molecule inhibitors have also been a focus of investigation. SM08502, an inhibitor of CDC-like kinases 2 and 3 (CLK2/3) which are involved in regulating the expression of Wnt-related genes, showed potent inhibition of tumor growth in xenograft mouse models of gastrointestinal cancer when used as a monotherapy. onclive.com In a separate study, the combination of β-catenin mRNA silencing using DCR-BCAT and MEK inhibition with trametinib (B1684009) was tested in A2058 xenografts, showing synergistic efficacy. aacrjournals.org

    Model SystemCompound/TherapyCancer TypeKey FindingsCitations
    SKM-1 Mouse XenograftWnt/β-catenin signaling suppressionMyelodysplastic SyndromesEvaluated for efficacy in suppressing tumor characteristics. researchgate.net
    Patient-Derived Xenograft (PDX)RO3306 (CDK1 inhibitor) + SorafenibHepatocellular Carcinoma (HCC)Combination therapy targeted cancer stem cells. thno.org
    Mouse XenograftAnti-Wnt3a Monoclonal AntibodiesProstate CancerSuppressed tumor growth. nih.gov
    Mouse XenograftAnti-Frizzled Receptor Antibodies (e.g., OMP-185)Breast, Colon, Liver CancerInhibited tumor growth and reduced tumor-initiating cell frequency. nih.gov
    Gastrointestinal Cancer XenograftSM08502 (CLK2/3 inhibitor)Gastrointestinal CancerPotent inhibition of tumor growth as a monotherapy. onclive.com
    A2058 XenograftDCR-BCAT (β-catenin mRNA silencing) + Trametinib (MEK inhibitor)MelanomaDemonstrated synergistic efficacy. aacrjournals.org

    Studies in Transgenic Mouse Models of Wnt Dysregulation

    Transgenic mouse models that mimic the genetic alterations leading to Wnt pathway dysregulation are invaluable for studying disease pathogenesis and evaluating therapeutic interventions. In transgenic mouse models of hepatocellular carcinoma (HCC), an accumulation of β-catenin is frequently observed, correlating with faster proliferation and larger tumors. nih.gov Specifically, in c-myc/E2F-1 transgenic mice, the incidence of nuclear β-catenin accumulation is high. nih.gov

    Studies in ApcMin/+ mice, a model for colorectal cancer, have shown that inhibitors of the Wnt/β-catenin pathway can reduce tumor growth without apparent toxicity. jst.go.jp Interestingly, tumors in mouse models with mutations in the Apc gene, but not in the Ctnnb1 (β-catenin) gene, can be inhibited by silencing Ctnnb1 alone, highlighting that mutations in different components of the pathway are not functionally equivalent. nih.gov

    Transgenic models have also been instrumental in understanding the role of Wnt signaling in non-cancerous conditions. For instance, FABP4-Wnt10b transgenic mice, which have increased Wnt10b expression in the bone marrow, exhibit higher initial bone mass and are protected against bone loss associated with estrogen depletion. jci.org In a Purkinje cell-specific transgenic mouse model of Spinocerebellar Ataxia Type 1 (SCA1), overexpression of polyQ-expanded ataxin-1 led to elevated levels of Wnt target genes, indicating activation of the Wnt-β-catenin signaling pathway. pnas.org

    Transgenic ModelConditionKey Findings on Wnt/β-catenin PathwayCitations
    c-myc/E2F-1 Transgenic MiceHepatocellular Carcinoma (HCC)High occurrence of nuclear β-catenin accumulation, leading to faster tumor proliferation. nih.gov
    ApcMin/+ MiceColorectal CancerWnt/β-catenin inhibitors reduced tumor growth. jst.go.jp
    FABP4-Wnt10b Transgenic MiceBone HomeostasisIncreased Wnt10b expression led to higher bone mass and protection from estrogen-depletion induced bone loss. jci.org
    SCA1 Tg [63Q] MiceSpinocerebellar Ataxia Type 1 (SCA1)Overexpression of mutant ataxin-1 in Purkinje cells activated Wnt-β-catenin signaling. pnas.org
    Apc Knockout MiceLiver MetabolismContinuous β-catenin signaling upregulated bile acid/drug metabolism and downregulated glucose, lipid, and amino acid catabolism. oncotarget.com

    Evaluation in Zebrafish Drug Screening Models

    The zebrafish model offers a robust and rapid platform for in vivo drug screening, particularly for identifying modulators of signaling pathways with minimal toxicity. researchgate.netnih.gov Utilizing zebrafish expressing a Wnt reporter, researchers have screened libraries of compounds to identify inhibitors of Wnt/β-catenin signaling. nih.govnih.gov A key advantage of this model is the ability to perform phenotype-based screening. jst.go.jp For example, artificial activation of the Wnt/β-catenin pathway in zebrafish embryos results in an "eyeless" phenotype, and screening for compounds that rescue this phenotype can identify pathway inhibitors with low toxicity. jst.go.jp

    One such screen of 773 FDA-approved compounds identified several drugs that suppressed Wnt signaling without impairing zebrafish development. nih.govnih.gov The top hit from this screen, Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, was found to be a potent Wnt inhibitor in both zebrafish and human cell-based assays. researchgate.netnih.govnih.gov Erlotinib was shown to block Wnt/β-catenin signaling downstream of the destruction complex and was effective in reducing leukemia-initiating cell frequency and delaying disease formation in zebrafish models of T-cell Acute Lymphoblastic Leukemia. researchgate.netnih.gov

    Zebrafish models have also been crucial in studying the role of Wnt signaling in regeneration. Following spinal cord injury in adult zebrafish, Wnt/β-catenin signaling is elevated, and inhibiting this pathway hinders functional recovery. researchgate.net This highlights the context-dependent role of the Wnt pathway and the utility of the zebrafish model in dissecting these complexities.

    Zebrafish ModelApplicationKey FindingsCitations
    Wnt Reporter ZebrafishDrug ScreeningIdentified Erlotinib as a potent Wnt/β-catenin inhibitor with low toxicity. researchgate.netnih.govnih.gov
    "Eyeless" Phenotype ModelPhenotype-based ScreeningSuccessfully identified Wnt/β-catenin pathway inhibitors that rescue the phenotype. jst.go.jp
    Spinal Cord Injury ModelRegeneration StudiesDemonstrated that Wnt/β-catenin signaling is elevated and necessary for functional recovery after injury. researchgate.net

    Assessment in Disease-Specific Animal Models (e.g., Osteoporosis, Spinal Cord Injury, Hepatic Steatosis)

    The role of Wnt/β-catenin signaling has been investigated in a variety of disease-specific animal models beyond cancer.

    In models of osteoporosis , particularly in ovariectomized (OVX) rats and mice, the Wnt/β-catenin pathway is a key area of investigation. nih.govspandidos-publications.com Studies have shown that activation of this pathway can promote osteogenic differentiation and inhibit apoptosis in bone marrow mesenchymal stem cells (BMSCs). nih.gov For example, the administration of Lithium Chloride (LiCl), which inhibits GSK3β and thereby activates Wnt signaling, reversed the downregulation of β-catenin and other pathway-related proteins in the femoral tissues of OVX mice, leading to increased osteogenic capacity. nih.gov

    In the context of spinal cord injury (SCI) , the Wnt/β-catenin pathway appears to play a crucial role in the regenerative response. In rat models of SCI, activation of the Wnt/β-catenin signaling pathway has been shown to suppress the expression of apoptosis-related proteins. nih.gov Treatment with Salvianolic acid B in SCI rats was found to enhance the phosphorylation of GSK3β and the expression of β-catenin, leading to increased motor neuron survival, reduced lesion size, and improved locomotor functional recovery. spandidos-publications.com

    Regarding hepatic steatosis , or fatty liver disease, animal models have revealed a complex role for Wnt/β-catenin signaling. In transgenic mice overexpressing Wnt1 in hepatocytes (Wnt+ mice) and fed a high-fat diet (HFD), there was an increase in hepatic steatosis. frontiersin.org These mice showed a significant increase in the expression of genes related to fatty acid synthesis and a decrease in a fatty acid oxidation gene. frontiersin.org Conversely, in a rat model of alcoholic liver disease (ALD), pharmacological activation of Wnt/β-catenin signaling was found to reduce disease progression by antagonizing Foxo3A-induced apoptosis. nih.gov

    Disease ModelAnimal ModelKey Findings on Wnt/β-catenin PathwayCitations
    OsteoporosisOvariectomized (OVX) Mice/RatsActivation of Wnt/β-catenin signaling promotes osteogenesis and reduces bone loss. nih.govspandidos-publications.com
    Spinal Cord InjuryRat SCI ModelActivation of the pathway suppresses neuronal apoptosis and promotes functional recovery. nih.govspandidos-publications.com
    Hepatic Steatosis (diet-induced)Wnt1 Overexpressing Transgenic MiceWnt signaling activation in hepatocytes leads to increased hepatic steatosis under a high-fat diet. frontiersin.org
    Alcoholic Liver DiseaseRat ALD ModelPharmacological activation of Wnt/β-catenin signaling attenuates disease progression. nih.gov

    Impact on Tumor Growth and Metastasis in Preclinical Cancer Models

    The dysregulation of the Wnt/β-catenin signaling pathway is a well-established driver of tumor growth and metastasis in numerous cancers. spandidos-publications.comoncotarget.com Preclinical cancer models have been pivotal in elucidating these mechanisms and testing therapeutic strategies.

    In a mouse lung cancer model with KRAS mutations, activation of the β-catenin pathway was found to accelerate the growth of lung cancer tumors. spandidos-publications.com Similarly, β-catenin is sufficient to enhance the growth of prostate tumors in mouse models. oncotarget.com The pathway also plays a significant role in metastasis. For example, Wnt/β-catenin signaling drives metastasis in breast cancer and melanoma. oncotarget.com It can promote cancer cell invasion and metastasis by increasing the expression of adhesion molecule suppressors. spandidos-publications.com

    Systemic administration of DCR-BCAT, an RNAi therapeutic that silences CTNNB1 mRNA, resulted in a significant reduction of liver metastases in a colorectal cancer model. aacrjournals.org In hepatocellular carcinoma (HCC), suppression of canonical Wnt signaling has been shown to improve the therapeutic effect of sorafenib in a mouse xenograft model. cancerbiomed.org Furthermore, in an epithelial ovarian cancer model, the PORCN inhibitor CGX1321 demonstrated significant survival prolongation and tumor burden reduction. nih.gov

    The Wnt/β-catenin pathway is also implicated in the maintenance of cancer stem cells (CSCs). In a mouse mammary tumor virus (MMTV)-induced breast cancer model, Wnt signaling was found to induce the expansion of stem-like cells during tumor progression. oncotarget.com

    Cancer ModelKey Findings on Tumor Growth and MetastasisTherapeutic Intervention/ObservationCitations
    KRAS-mutant Mouse Lung Cancer ModelAccelerated tumor growth.Activation of β-catenin pathway. spandidos-publications.com
    Mouse Prostate Tumor ModelEnhanced tumor growth.Activation of β-catenin. oncotarget.com
    Colorectal Cancer Liver Metastasis ModelReduced liver metastases.Systemic administration of DCR-BCAT (β-catenin mRNA silencing). aacrjournals.org
    Hepatocellular Carcinoma (HCC) Xenograft ModelImproved therapeutic effect of sorafenib.Suppression of canonical Wnt signaling. cancerbiomed.org
    Epithelial Ovarian Cancer ModelProlonged survival and reduced tumor burden.Treatment with PORCN inhibitor CGX1321. nih.gov
    MMTV-induced Breast Cancer ModelExpansion of stem-like cells during tumor progression.Wnt signaling activation. oncotarget.com

    Wnt/β Catenin in 1 As a Research Tool and Future Perspectives

    Applications in Basic Research

    Wnt/β-Catenin-IN-1 and similar inhibitors have empowered researchers to explore the intricate workings of the Wnt pathway and its role in various biological processes.

    Elucidating Wnt Pathway Regulatory Mechanisms

    The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. plos.orgwikipedia.org In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. biologists.comnih.gov Wnt/β-Catenin-IN-1 allows researchers to probe this regulatory axis. By inhibiting the pathway, scientists can study the downstream effects on gene expression and protein activity, helping to identify novel components and regulatory feedback loops within the cascade. frontiersin.orgoncotarget.com For instance, research has shown that the pathway's activation can be influenced by various factors, including other signaling pathways and the specific combination of Wnt ligands and receptors present in a given cellular context. nih.govportlandpress.com

    Studying Stem Cell Biology and Differentiation

    The Wnt/β-catenin pathway plays a critical, albeit complex, role in stem cell biology. numberanalytics.com It is involved in maintaining the pluripotency of embryonic stem cells (ESCs) and regulating the differentiation of adult stem cells. numberanalytics.commdpi.com However, its precise role can be context-dependent. For example, while some studies suggest Wnt signaling promotes self-renewal of mouse ESCs, other research indicates it drives differentiation in human ESCs. pnas.org By using inhibitors like Wnt/β-Catenin-IN-1, researchers can manipulate the pathway to direct stem cell fate, promoting differentiation into specific lineages such as bone, cartilage, and muscle. numberanalytics.comresearchgate.net This has significant implications for regenerative medicine and tissue engineering. numberanalytics.com

    Table 1: Influence of Wnt/β-catenin Pathway on Stem Cell Processes

    Process Effect of Wnt/β-catenin Activation Key Genes/Factors Involved References
    Pluripotency Maintenance Promotes expression of pluripotency genes in some contexts.OCT4, NANOG, SOX2, KLF4 numberanalytics.commdpi.com
    Osteogenic Differentiation Promotes differentiation into osteoblasts.Runx2, Osterix, Dlx5 researchgate.net
    Cell Proliferation Increases expression of cell cycle regulators.Cyclin D1, c-Myc wikipedia.orgmdpi.com
    Mesoderm Induction Can induce mesoderm lineage genes in hESCs.T (Brachyury) pnas.org

    Development of Disease Models for Preclinical Investigations

    Dysregulation of the Wnt/β-catenin pathway is a hallmark of several diseases, including various cancers and neurodegenerative disorders. nih.govnih.govmdpi.com Wnt/β-Catenin-IN-1 and other inhibitors are instrumental in developing preclinical models to study these conditions. For example, in glioblastoma, the Wnt/β-catenin-WISP1 signaling pathway has been shown to maintain glioma stem cells. clevelandclinic.org The use of inhibitors in preclinical models has demonstrated a reduction in tumor growth and extended lifespan. clevelandclinic.org Similarly, in models of chronic obstructive pulmonary disease (COPD), activation of Wnt/β-catenin signaling has shown potential for lung repair. ersnet.org These models are crucial for understanding disease mechanisms and for the initial testing of potential therapeutic agents. clevelandclinic.orgersnet.org

    Challenges in Translating Wnt Pathway Inhibitors for Broader Research Application

    Despite their utility, the translation of Wnt pathway inhibitors like Wnt/β-Catenin-IN-1 for broader research and therapeutic application faces significant hurdles.

    Selectivity and Potential for Off-Target Effects in Model Systems

    A major challenge with small molecule inhibitors is ensuring their specificity. While a compound may be designed to target a specific component of the Wnt pathway, it can have unintended off-target effects. mdpi.com For example, some inhibitors may interact with proteins outside of the Wnt cascade, leading to unforeseen biological consequences that can complicate the interpretation of experimental results. nih.govnih.gov The protein β-catenin itself is multifunctional, playing roles in both cell adhesion and gene transcription, which makes selective targeting of its signaling function without affecting its adhesive role particularly difficult. nih.govbiorxiv.org

    Pathway Complexity and Context-Dependent Responses

    The Wnt signaling network is incredibly complex, with multiple ligands, receptors, and downstream effectors. biologists.comportlandpress.com There are at least 19 mammalian Wnt proteins and 10 Frizzled receptors, and the cellular response to a Wnt signal is highly dependent on the specific combination of these components and the cellular context. portlandpress.comuzh.ch This means that a Wnt inhibitor might have different effects in different cell types or tissues. plos.orgnih.gov The extensive crosstalk between the Wnt pathway and other signaling networks, such as the PI3K and Notch pathways, further adds to this complexity, making it challenging to predict the precise outcome of inhibiting the pathway in a given biological system. dovepress.com

    Future Directions in Research with Wnt/β-Catenin-IN-1

    The small molecule Wnt/β-catenin-IN-1, also identified in scientific literature as QS11, presents a unique case for researchers studying the Wnt signaling pathway. Unlike many inhibitors that block the pathway, Wnt/β-catenin-IN-1 acts as a synergist, enhancing the effects of Wnt ligands on the canonical pathway. sigmaaldrich.comnih.govnih.gov It achieves this by inhibiting the ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1), a protein involved in cellular trafficking. pnas.orgnih.gov This mechanism suggests that Wnt/β-catenin-IN-1 modulates Wnt/β-catenin signaling by influencing protein transport within the cell. nih.govpnas.org This distinct mode of action opens up several avenues for future research, from novel combination strategies to the identification of specific response biomarkers.

    Combination Strategies with Other Research Agents

    The synergistic nature of Wnt/β-catenin-IN-1 is the cornerstone of its potential as a research tool, particularly in combination with other agents. Future research is poised to explore these combinations to dissect complex biological processes and investigate potential therapeutic angles in preclinical models.

    Initial studies demonstrated that Wnt/β-catenin-IN-1 (QS11) strongly synergizes with the Wnt-3a ligand to activate the canonical signaling pathway. nih.govpnas.org While Wnt-3a treatment alone produced a 40-fold increase in reporter activity in HEK293 cells, the addition of Wnt/β-catenin-IN-1 amplified this to a 200-fold increase. sigmaaldrich.com This synergy appears specific, as no similar effect was observed when combined with agents for the Hedgehog or TNF-α signaling pathways. pnas.org

    Building on this, research in melanoma has uncovered a reciprocal relationship between the Wnt/β-catenin and BRAF signaling pathways. nih.gov Studies have shown that activating the Wnt/β-catenin pathway can enhance the apoptotic effects of BRAFV600E inhibitors like PLX4720 in melanoma cells. nih.gov This suggests a promising research direction where Wnt/β-catenin-IN-1 could be used in combination with targeted kinase inhibitors to study mechanisms of drug synergy and resistance in cancer models.

    Furthermore, in the context of regenerative medicine, Wnt/β-catenin-IN-1 has been used in studies alongside other signaling pathway modulators. For instance, research into hair cell regeneration in mouse utricles has utilized Wnt/β-catenin-IN-1 to explore the co-regulation of the Notch and Wnt signaling pathways. rndsystems.com Exploring its use with a wider range of agents, such as other kinase inhibitors or epigenetic modulators, could reveal novel functional crosstalk between the Wnt pathway and other critical cellular signaling networks.

    Research AgentContext of CombinationObserved/Potential Outcome in Research ModelsCitation
    Wnt-3a Ligand Canonical Wnt Pathway ActivationStrong synergistic activation of β-catenin/TCF reporter activity. sigmaaldrich.compnas.org
    BRAF Inhibitors (e.g., PLX4720) Melanoma ResearchActivation of Wnt signaling enhances inhibitor-induced apoptosis, suggesting a strategy to overcome resistance. nih.gov
    JNK Inhibitors (e.g., SP600125) Regenerative Medicine (Hair Cell)Used to dissect the interplay between Wnt and other pathways (Notch, JNK) in promoting cell proliferation and regeneration. rndsystems.com
    Immune Checkpoint Inhibitors Immuno-oncology ResearchAs Wnt/β-catenin activation is linked to immune exclusion, combining a Wnt synergist with ICIs could be explored to study tumor microenvironment dynamics, although this is speculative. frontiersin.orgmdpi.com

    Exploring Novel Delivery Mechanisms in Preclinical Models

    The translation of small molecules like Wnt/β-catenin-IN-1 into effective research tools for in vivo preclinical models depends heavily on efficient and targeted delivery. Currently, specific research on novel delivery mechanisms for Wnt/β-catenin-IN-1 is not extensively documented, marking this as a critical area for future investigation.

    Standard in vitro studies have successfully used solvents like DMSO to deliver Wnt/β-catenin-IN-1 to cells. rndsystems.com However, for in vivo applications in animal models, systemic administration can present challenges related to solubility, stability, and off-target effects. The vital role of the Wnt/β-catenin pathway in tissue homeostasis and regeneration means that systemic, untargeted modulation could have unintended consequences. mdpi.com

    Future research should explore advanced drug delivery systems to enhance the preclinical utility of Wnt/β-catenin-IN-1. Potential strategies include:

    Nanoparticle-based delivery: Encapsulating Wnt/β-catenin-IN-1 in nanoparticles, such as liposomes or polymeric micelles, could improve its solubility and pharmacokinetic profile. This approach has been considered for other Wnt pathway modulators and could reduce systemic exposure while concentrating the compound at a desired research site, for example, within a tumor model. mdpi.com

    Targeted Conjugates: Developing conjugates of Wnt/β-catenin-IN-1 linked to a targeting moiety (e.g., an antibody or peptide) that recognizes a specific cell surface receptor on the tissue of interest. This would allow for cell-type-specific modulation of Wnt signaling, providing a more precise tool for in vivo studies.

    Hydrogel Formulations: For localized applications, such as in studies of tissue regeneration or specific tumor microenvironments, incorporating Wnt/β-catenin-IN-1 into an injectable hydrogel could provide sustained, local release of the compound, minimizing systemic effects.

    Investigating these mechanisms will be essential to fully harness the potential of Wnt/β-catenin-IN-1 as a sophisticated research probe in complex biological systems.

    Identification of Biomarkers for Response and Resistance in Research Settings

    To effectively use Wnt/β-catenin-IN-1 as a research tool, it is crucial to identify biomarkers that predict how a given biological system will respond to its modulating effects. Future studies should focus on validating biomarkers for both sensitivity and potential resistance.

    The most direct potential biomarker is the expression level of its molecular target, ARFGAP1 . pnas.orgnih.gov The initial study demonstrated that Wnt/β-catenin-IN-1 inhibits the migration of breast cancer cells that overexpress ARFGAP1, suggesting that high levels of this protein could indicate sensitivity to the compound's effects. nih.govpnas.org

    Beyond its direct target, biomarkers of general Wnt/β-catenin pathway activation are essential for monitoring the compound's activity. These can be categorized as:

    Genetic Markers: Pre-existing mutations in key pathway components can define a state of dependency on Wnt signaling. For instance, cell lines or preclinical models with loss-of-function mutations in APC or gain-of-function mutations in CTNNB1 (the gene encoding β-catenin) are considered "Wnt-addicted." nih.gov These genetic signatures represent a fundamental biomarker for selecting appropriate systems to study the effects of a Wnt modulator like Wnt/β-catenin-IN-1.

    Protein-level Markers: The hallmark of canonical Wnt pathway activation is the accumulation and subsequent nuclear translocation of β-catenin. mdpi.com Immunohistochemical analysis of nuclear β-catenin is a widely used biomarker. iiarjournals.org Measuring the change in nuclear β-catenin levels following treatment with Wnt/β-catenin-IN-1 would be a primary method to confirm its biological activity.

    Transcriptional Markers: The nuclear translocation of β-catenin leads to the transcription of specific target genes. mdpi.com Measuring the mRNA or protein levels of Wnt target genes such as AXIN2, c-Myc, and Cyclin-D1 can serve as a dynamic biomarker of pathway modulation in response to Wnt/β-catenin-IN-1. nih.gov

    Biomarker CategorySpecific BiomarkerSignificance for Wnt/β-catenin-IN-1 ResearchCitation
    Direct Target ARFGAP1 ExpressionHigh expression may indicate sensitivity to the compound's effects. pnas.orgnih.gov
    Genetic APC, CTNNB1 mutationsIdentifies research models with constitutive pathway activation suitable for studying Wnt modulators. nih.gov
    Protein Nuclear β-CateninA direct indicator of canonical Wnt pathway activation and the compound's functional effect. mdpi.comiiarjournals.org
    Transcriptional AXIN2, c-Myc, Cyclin-D1Downstream targets whose expression levels provide a dynamic measure of pathway activity. mdpi.comnih.gov

    Investigating the Role of Wnt/β-Catenin-IN-1 in Non-Canonical Wnt Pathways

    The Wnt signaling network is complex, comprising the canonical β-catenin-dependent pathway and at least two β-catenin-independent, or non-canonical, pathways: the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. mdpi.comwikipedia.org These non-canonical pathways regulate different cellular processes, such as cytoskeletal organization and intracellular calcium levels, and are initiated by different receptor-ligand complexes. mdpi.comspandidos-publications.com

    Current evidence suggests that Wnt/β-catenin-IN-1 is specific to the canonical pathway, as it synergizes with Wnt-3a/LRP5/6-mediated signaling and did not show similar effects in other tested pathways like Hedgehog or NFκB. pnas.orgnih.gov However, a thorough investigation into its effects on the non-canonical Wnt pathways has not been reported and represents a significant gap in knowledge.

    Future research should explicitly address this question for several reasons:

    Target Specificity: Confirming the compound's specificity is crucial for its utility as a precise research tool. Determining if it has any off-target effects on the Wnt/PCP or Wnt/Ca2+ pathways would clarify its mechanism and allow for more accurate interpretation of experimental results.

    Pathway Crosstalk: The Wnt pathways are known to interact. In some contexts, non-canonical signaling can antagonize the canonical pathway. plos.org Understanding if Wnt/β-catenin-IN-1 influences this crosstalk is an important research question.

    Mechanism of Action: The compound's target, ARFGAP1, is involved in vesicle trafficking. pnas.org Since the trafficking of receptors and signaling components is also important for non-canonical pathways, it is plausible that inhibiting ARFGAP1 could have unforeseen consequences on these pathways.

    Investigating the effects of Wnt/β-catenin-IN-1 on markers of the non-canonical pathways, such as the activation of Rho-associated kinase (ROCK) for the PCP pathway or the release of intracellular Ca2+, would provide a more complete profile of this unique Wnt-modulating compound. wikipedia.org

    Q & A

    Q. How to investigate Wnt/β-catenin-IN-1's cross-talk with metabolic pathways?

    • Methodological Answer: Perform metabolomics (LC-MS) to identify ATP/NADPH flux changes. Combine with Seahorse assays to measure glycolysis/OXPHOS shifts. Validate using AMPK inhibitors (e.g., dorsomorphin) to dissect energy-sensing feedback loops .

    Key Considerations for Data Interpretation

    • Contradictory Data : Distinguish between cell-autonomous effects (e.g., CTNNB1 mutations) and microenvironmental factors (e.g., stromal Wnt ligands) .
    • Mechanistic Depth : Use phosphoproteomics to map β-catenin post-translational modifications (e.g., Ser45/Thr41 phosphorylation) after inhibitor treatment .
    • Reproducibility : Adhere to FAIR data principles by depositing raw RNA-seq and proteomics data in public repositories (e.g., PRIDE, GEO) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.